2-methyl-N-(1-phenylethyl)pentanamide
Description
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32g/mol |
IUPAC Name |
2-methyl-N-(1-phenylethyl)pentanamide |
InChI |
InChI=1S/C14H21NO/c1-4-8-11(2)14(16)15-12(3)13-9-6-5-7-10-13/h5-7,9-12H,4,8H2,1-3H3,(H,15,16) |
InChI Key |
KFFARRBSTQMRAZ-UHFFFAOYSA-N |
SMILES |
CCCC(C)C(=O)NC(C)C1=CC=CC=C1 |
Canonical SMILES |
CCCC(C)C(=O)NC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare 2-methyl-N-(1-phenylethyl)pentanamide with analogs differing in substituents, chain length, and stereochemistry. Key findings are summarized in Table 1.
Substitution on the Amide Nitrogen
2-Amino-2-Methyl-N-(1-Phenylethyl)Pentanamide (CAS 1178936-82-7)
- Structural Difference: An amino group replaces the methyl group at the second carbon.
- However, this substitution could reduce metabolic stability compared to the parent compound.
2-Methoxy-N-[(1R)-1-Phenylethyl]Acetamide (CAS 162929-44-4)
- Structural Difference : Shorter carbon chain (acetamide vs. pentanamide) with a methoxy group.
- The shorter chain reduces steric hindrance, possibly improving synthetic accessibility.
- Synthesis : Prepared via chiral resolution methods, highlighting the role of stereochemistry in modulating activity .
Aromatic Substituent Variations
2-Methyl-N-[2-(Trifluoromethyl)Phenyl]Pentanamide (CAS 69714-83-6)
- Structural Difference : The phenylethyl group is replaced with a 2-(trifluoromethyl)phenyl group.
- Properties : The electron-withdrawing trifluoromethyl group enhances resistance to oxidative degradation. This substitution may improve bioavailability in hydrophobic environments, such as lipid membranes .
N-(4-Methoxyphenyl)Pentanamide
Chain Length and Backbone Modifications
N-(1-Phenylethyl)Cyclohexanecarboxamide
- Structural Difference : Cyclohexane ring replaces the pentanamide backbone.
- Synthesis : Produced via enantioselective methods with 50% yield, emphasizing challenges in maintaining stereochemical purity during synthesis .
Boronic Acid Derivatives (e.g., Compound 9c)
Stereochemical Variations
(R)-N-((R)-1-Phenylethyl)-2-(Phenylselanyl)Propanamide
- Structural Difference : Selenium atom replaces oxygen in the amide group, and chirality is introduced at multiple centers.
- Reactivity : The selenium atom may confer redox activity, useful in catalytic applications. However, stereochemical complexity complicates synthesis, as seen in the 64:36 diastereomer ratio .
Data Tables
Table 1: Comparative Properties of this compound and Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Feature | Biological/Physical Property |
|---|---|---|---|---|---|
| This compound | 335397-47-2 | C₁₄H₂₁NO | 219.32 | Chiral phenylethyl group | Moderate lipophilicity |
| 2-Amino-2-methyl-N-(1-phenylethyl)pentanamide | 1178936-82-7 | C₁₄H₂₂N₂O | 234.33 | Amino substitution | Enhanced polarity |
| 2-Methoxy-N-[(1R)-1-phenylethyl]acetamide | 162929-44-4 | C₁₁H₁₅NO₂ | 193.24 | Methoxy group, shorter chain | Improved synthetic accessibility |
| N-(4-Methoxyphenyl)pentanamide | N/A | C₁₂H₁₇NO₂ | 207.27 | Methoxyphenyl group | Antiparasitic activity, low toxicity |
Preparation Methods
BOP-Mediated Synthesis
The benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) method achieves 85–92% yields under mild conditions:
-
Reagents : 2-Methylpentanoic acid (1 equiv), 1-phenylethylamine (1.1 equiv), BOP (1.2 equiv), diisopropylamine (4 equiv)
-
Solvent : Dimethylformamide (DMF) at 25°C
-
Reaction Time : 24 hours
-
Workup : Aqueous extraction with ethyl acetate, followed by silica gel chromatography.
Mechanistic Insight : BOP activates the carboxylic acid via intermediate phosphonium species, facilitating nucleophilic attack by the amine.
Acid Chloride Route
Thionyl Chloride Activation
This two-step protocol converts 2-methylpentanoic acid to its acid chloride prior to amidation:
-
Chlorination :
-
Amidation :
Industrial Adaptation : Patent US8946479B2 scales this method using automated reactors, achieving 91% purity post-HPLC.
Sustainable Methods Using Cyclic Carbonate Solvents
Cyrene™-Enabled Synthesis
The bio-based solvent Cyrene™ (dihydrolevoglucosenone) replaces traditional dipolar aprotic solvents:
-
Conditions : 2-Methylpentanoyl chloride (1 equiv), 1-phenylethylamine (1 equiv), triethylamine (1.1 equiv) in Cyrene™ (0.5 M)
-
Temperature : 0°C → 25°C over 1 hour
-
Yield : 82% with >99% purity via precipitation
-
Advantage : 58% reduction in process mass intensity compared to DMF.
Enzymatic Catalysis
Lipase B-Catalyzed Amidation
Novozym® 435 (immobilized Candida antarctica lipase B) enables solvent-free synthesis:
-
Substrates : 2-Methylpentanoic acid (1 equiv), 1-phenylethylamine (1.2 equiv)
-
Additive : Molecular sieves (4Å) to absorb water
-
Conditions : 60°C, 24 hours
-
Conversion : 78% (GC-MS analysis)
-
Limitation : Requires 35 mg enzyme/mmol substrate for optimal activity.
Industrial-Scale Production
Continuous Flow Synthesis
Patent WO2016170544A1 details a high-throughput system:
-
Step 1 : Carboxylic acid activation via CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) in MTBE
-
Step 2 : Coupling with 1-phenylethylamine in a tubular reactor (residence time: 8 minutes)
-
Throughput : 12 kg/day
-
Purification : In-line HPLC (C18 column, acetonitrile/water gradient)
Comparative Analysis of Methods
*E-Factor = (Total waste kg)/(Product kg); lower values indicate greener processes.
Critical Challenges and Optimization Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
